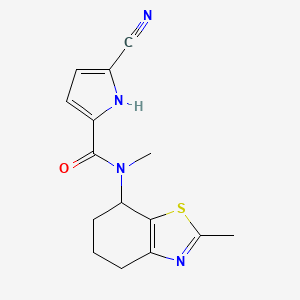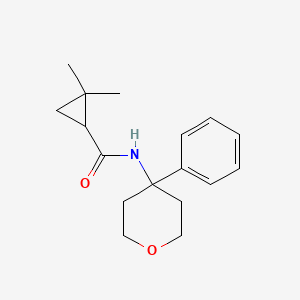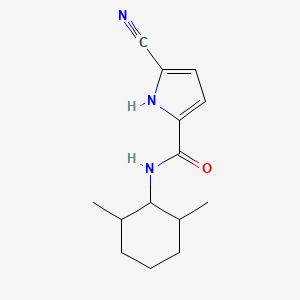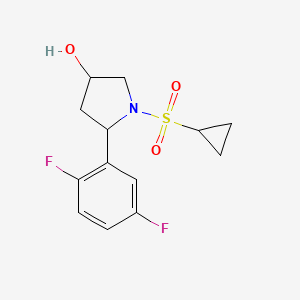![molecular formula C17H26N4O3S B7151165 N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7151165.png)
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a pyrrolopyridine core, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolopyridine core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The morpholine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of the sulfonamide group through sulfonation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the morpholine and pyrrolopyridine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The morpholine ring and pyrrolopyridine core may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
- N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-phosphonate
Uniqueness
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide stands out due to its sulfonamide group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds with different functional groups.
Properties
IUPAC Name |
N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3S/c1-17(2,13-21-7-9-24-10-8-21)12-20(3)25(22,23)15-11-19-16-14(15)5-4-6-18-16/h4-6,11H,7-10,12-13H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQVDFFAOITJTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)CN(C)S(=O)(=O)C2=CNC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-chlorophenoxy)pyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B7151091.png)

![4-[[4-(Cyclopropylmethyl)piperazin-1-yl]methyl]-2-(2,6-difluorophenyl)-1,3-oxazole](/img/structure/B7151098.png)
![5-[4-(4-fluoro-2-methoxyphenyl)piperazine-1-carbonyl]-3-methyl-1H-benzimidazol-2-one](/img/structure/B7151100.png)

![3-methyl-5-[3-(1,2,4-triazol-1-ylmethyl)piperidine-1-carbonyl]-1H-benzimidazol-2-one](/img/structure/B7151109.png)
![N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7151124.png)
![N-[4-(3-fluorophenyl)oxan-4-yl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7151131.png)
![1-[(4-Bromo-3-chlorophenyl)sulfonylamino]cyclopropane-1-carboxamide](/img/structure/B7151137.png)
![3-[(2-amino-5-chloropyridin-3-yl)sulfonylamino]-N,N-dimethylcyclohexane-1-carboxamide](/img/structure/B7151144.png)
![2-(3-Ethylphenyl)-1-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7151146.png)
![2-Butan-2-yloxy-1-[2-(furan-2-yl)morpholin-4-yl]ethanone](/img/structure/B7151154.png)

